4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Select this scaffold for its differentiated XLogP3 of 0.4—higher than the pyrazine analog (0.0)—enabling improved membrane permeability while maintaining identical TPSA (81.8 Ų) for retained hydrogen-bonding capacity. At MW 193.23, it is fully Lipinski-compliant and ideal for FBDD libraries targeting kinases or CYP450 isoforms. The triazole-thioether linkage offers metabolically stable fragment elaboration over standard ethers. Its distinct lipophilicity profile also supports environmental fate optimization in agrochemical antifungal programs targeting Phomopsis sp. and Botryosphaeria dothidea.

Molecular Formula C7H7N5S
Molecular Weight 193.23
CAS No. 1864995-84-5
Cat. No. B2991247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole
CAS1864995-84-5
Molecular FormulaC7H7N5S
Molecular Weight193.23
Structural Identifiers
SMILESCN1C=NN=C1SC2=NC=CC=N2
InChIInChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-8-3-2-4-9-6/h2-5H,1H3
InChIKeyKWYVVDZTZCELAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole (CAS 1864995-84-5)


4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole (CAS 1864995-84-5) is a heterocyclic small molecule composed of a 1,2,4-triazole core with a methyl group at N-4 and a 2-pyrimidinylthio substituent at C-3. Its molecular formula is C₇H₇N₅S, and it has a molecular weight of 193.23 g mol⁻¹, a computed XLogP3 of 0.4, and a topological polar surface area (TPSA) of 81.8 Ų [1]. The compound serves as a versatile scaffold for medicinal chemistry and agrochemical research, offering distinct physicochemical properties that differentiate it from close heterocyclic analogs [1].

Why Generic Substitution of 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole with In-Class Analogs Risks Performance Divergence


Although numerous 1,2,4-triazole-3-thioethers share the same core scaffold, even subtle modifications to the heterocyclic thioether partner—such as replacing the pyrimidine ring with pyrazine or pyridine—can significantly alter lipophilicity, electronic distribution, and hydrogen-bonding capacity [1]. These physicochemical shifts, even when TPSA remains constant, directly influence membrane permeability, binding-pocket complementarity, and metabolic stability, making generic substitution unreliable without explicit comparative validation [1][2].

Quantitative Differentiation Evidence for 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole Against Closest Analogs


Lipophilicity Modulation: Computed XLogP3 Advantage Over Pyrazine Analog

The target compound exhibits a computed XLogP3 of 0.4, compared to 0.0 for its direct pyrazine analog (2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)pyrazine), as determined by the PubChem XLogP3 algorithm [1][2]. This +0.4 log-unit increase in lipophilicity, while maintaining identical TPSA (81.8 Ų), suggests a favorable shift in predicted passive membrane permeability without sacrificing polar surface area, a key determinant of oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area Parity with Pyrazine Analog

Both 4-methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole and its pyrazine analog share an identical TPSA of 81.8 Ų [1][2]. This parity indicates that substituting pyrimidine for pyrazine does not alter the hydrogen-bonding capacity or polarity of the molecule, yet the lipophilicity difference (see Evidence Item 1) suggests that the target compound can modulate membrane partitioning independently of overall polarity—a desirable trait for optimizing pharmacokinetic profiles without compromising solubility.

Drug-likeness ADME Prediction Medicinal Chemistry

Drug-Likeness and Lipinski Compliance: Class-Level Advantage Over Larger Commercial Triazole Antifungals

With a molecular weight of 193.23 g mol⁻¹, zero hydrogen-bond donors, five hydrogen-bond acceptors, and XLogP3 of 0.4, 4-methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole fully complies with Lipinski's Rule of Five [1]. By contrast, many marketed triazole antifungals (e.g., fluconazole, MW 306; itraconazole, MW 706) carry higher molecular weights and logP values, which can limit solubility and oral absorption. This class-level inference positions the compound as a favorable fragment-like starting point for lead optimization campaigns where low molecular complexity and high ligand efficiency are prioritized [2].

Oral Bioavailability Rule of Five Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole


Lead Optimization in Antifungal Drug Discovery: Leveraging Lipophilicity Differentiation

The compound's XLogP3 of 0.4, compared to 0.0 for its pyrazine analog, suggests it can serve as a slightly more lipophilic scaffold for optimizing membrane permeability in antifungal lead series [1]. Medicinal chemists can exploit this property to balance solubility and permeability, as evidenced by the TPSA parity that ensures maintained hydrogen-bonding capacity [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or Metalloenzymes

With a molecular weight of 193 g mol⁻¹ and full Lipinski compliance, the compound is an ideal fragment for FBDD libraries targeting enzymes that recognize pyrimidine-containing ligands, such as kinases or cytochrome P450 isoforms [1]. Its low complexity allows for efficient structure-based elaboration, while the triazole-thioether linkage offers a metabolically stable connection point for fragment growing [1].

Agrochemical Research: Fungicide Scaffold with Differentiated Physicochemical Profile

1,2,4-Triazole derivatives containing pyrimidine moieties have demonstrated moderate to good fungicidal activity against phytopathogenic fungi such as Phomopsis sp. and Botryosphaeria dothidea [2]. The target compound's distinct lipophilicity and small size, when compared to larger commercial triazole fungicides, may provide a more favorable environmental fate profile (lower logP) while retaining the essential triazole pharmacophore required for sterol 14α-demethylase inhibition [2].

Quote Request

Request a Quote for 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.